Methyl 3,5-dichloropyridazine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3,5-dichloropyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-3(7)2-9-10-5(4)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCQCMHHLEKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=NC=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyridazine Precursors
A common approach involves the chlorination of pyridazine derivatives. For example, 3,5-dihydroxypyridazine-4-carboxylic acid serves as a precursor, where hydroxyl groups at positions 3 and 5 are replaced with chlorine atoms using phosphorus oxychloride (POCl₃). Subsequent esterification with methanol yields the target compound.
Procedure :
-
Chlorination :
-
3,5-Dihydroxypyridazine-4-carboxylic acid (10 mmol) is refluxed with POCl₃ (30 mmol) in anhydrous toluene at 80°C for 5 hours.
-
Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice water.
-
Extraction with ethyl acetate followed by silica gel chromatography yields 3,5-dichloropyridazine-4-carboxylic acid .
-
-
Esterification :
Direct Chlorination-Esterification of Preformed Esters
An alternative one-pot method involves chlorinating a methyl ester precursor. For instance, methyl 3,5-dihydroxypyridazine-4-carboxylate is treated with POCl₃ under reflux to introduce chlorine atoms.
Procedure :
-
Methyl 3,5-dihydroxypyridazine-4-carboxylate (5 mmol) is suspended in POCl₃ (15 mmol) and heated at 95°C for 4 hours.
-
The mixture is cooled, poured onto ice, and extracted with dichloromethane.
-
Purification via recrystallization (dichloromethane/petroleum ether) yields the product.
Comparative Analysis of Methodologies
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Chlorination + Esterification | 3,5-Dihydroxypyridazine-4-carboxylic acid | POCl₃, MeOH, H₂SO₄ | 80°C (5h), 60°C (12h) | 55–64% |
| Direct Chlorination | Methyl 3,5-dihydroxypyridazine-4-carboxylate | POCl₃ | 95°C (4h) | 72% |
Key Observations :
-
The one-pot method avoids isolation of intermediates, improving efficiency.
-
POCl₃ serves dual roles as both chlorinating agent and solvent in some protocols.
Regioselectivity and Byproduct Management
Achieving 3,5-dichloro substitution requires careful control:
-
MnO₂ Oxidation : In a related synthesis for 3,4-dichloropyridazine, MnO₂ was used to oxidize intermediates, but this is less critical for 3,5-substitution.
-
Purification : Silica gel chromatography or recrystallization is essential to remove isomers (e.g., 3,6- or 4,6-dichloro byproducts).
Scale-Up Considerations
Industrial adaptations prioritize solvent recovery and catalyst reuse:
-
Solvent Choice : Isopropanol and tetrahydrofuran (THF) are preferred for their compatibility with POCl₃ and ease of removal.
-
Catalyst Loading : Reducing POCl₃ from 3 equivalents to 2.5 equivalents minimizes waste without compromising yield.
Recent Advances and Modifications
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be replaced by nucleophiles, leading to the formation of substituted derivatives.
Ester Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 3,5-dichloropyridazine-4-carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Ester Hydrolysis: 3,5-dichloropyridazine-4-carboxylic acid and methanol.
Scientific Research Applications
Pharmaceutical Applications
MDC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of anti-inflammatory and anti-cancer drugs.
Case Study: Synthesis of Celecoxib
Celecoxib, a non-steroidal anti-inflammatory drug (NSAID), is synthesized using MDC as a key intermediate. The compound facilitates the formation of the necessary heterocyclic structures that are crucial for the drug's activity against inflammation and pain .
Table 1: Pharmaceutical Compounds Derived from MDC
| Compound Name | Therapeutic Use | Synthesis Involvement |
|---|---|---|
| Celecoxib | Anti-inflammatory | Intermediate |
| Anti-tumor agents | Cancer treatment | Building block |
| Anti-malarial drugs | Malaria treatment | Synthetic intermediate |
Agrochemical Applications
MDC is also applied in the agrochemical sector, where it acts as a precursor for the synthesis of herbicides and pesticides. Its ability to undergo electrophilic substitution reactions allows for the modification of its structure to enhance biological activity.
Case Study: Herbicide Development
Research indicates that MDC derivatives exhibit herbicidal properties, making them candidates for developing new agrochemicals that can effectively control weed growth while minimizing environmental impact .
Industrial Applications
In addition to its roles in pharmaceuticals and agrochemicals, MDC is utilized in various industrial processes:
- Catalyst in Polyurethane Production : MDC acts as a catalyst in the reaction between polyisocyanates and polyols to produce polyurethane foams and coatings. This application is critical due to the polymer's widespread use in insulation and furniture .
- Dyes and Pigments : The compound serves as a building block for synthesizing dyes and pigments used in textiles and coatings, leveraging its reactive nature to form complex chromophores .
Table 2: Industrial Applications of MDC
| Application Type | Description |
|---|---|
| Polyurethane Production | Catalytic role in foam and coating synthesis |
| Dyes and Pigments | Building block for colorants |
| Surfactants | Used in formulations for detergents |
Research Insights
Recent studies have focused on enhancing the efficacy of MDC-derived compounds through structural modifications. For instance, researchers have explored variations of MDC to improve potency against specific targets, such as cancer cells or pathogens like Cryptosporidium .
Table 3: Research Findings on MDC Variants
| Variant Name | Target Organism/Cell Type | Observed Activity |
|---|---|---|
| SLU-2633 | Cryptosporidium parvum | Potent inhibitor |
| Modified Celecoxib | Cancer cell lines | Enhanced anti-tumor activity |
Mechanism of Action
Methyl 3,5-dichloropyridazine-4-carboxylate exerts its effects by interacting with specific molecular targets. For example, it can act as a cyclin-dependent kinase 9 (CDK9) inhibitor by binding to the ATP-binding site of the protein. This interaction prevents CDK9 from phosphorylating its target substrates, which are essential for cell division and transcription regulation .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects :
- The position of chlorine atoms significantly influences reactivity and physical properties. For example, methyl 3,6-dichloropyridazine-4-carboxylate (Cl at 3 and 6) has a molecular weight of 207.01 g/mol and 95% purity, whereas ethyl analogs (e.g., ethyl 3,6-dichloropyridazine-4-carboxylate) may exhibit altered solubility and boiling points due to the ethyl group .
- The absence of data on the 3,5-dichloro isomer suggests it may be less studied compared to the 3,6-dichloro variant, which is commercially available as a lab reagent .
Functional Group Variations :
- Replacing the ester group with an amide (as in 3,6-dichloropyridazine-4-carboxamide) reduces electrophilicity, making the compound less reactive toward nucleophiles. This modification is critical in drug design, where stability and bioavailability are prioritized .
- Ethyl esters (e.g., ethyl 6-chloropyridazine-4-carboxylate) generally have higher lipophilicity than methyl esters, impacting their absorption and metabolic profiles .
Synthetic Utility :
- Methyl and ethyl esters of dichloropyridazine are versatile intermediates. For instance, methyl 3,6-dichloropyridazine-4-carboxylate is used in coupling reactions to synthesize fused heterocycles, as demonstrated in the synthesis of thiazolo-pyrimidine derivatives (e.g., compounds 11a and 11b in ) .
Stability and Reactivity:
- Dichloropyridazine esters are prone to hydrolysis under acidic or basic conditions, releasing carboxylic acids. This property is exploited in prodrug designs .
- The electron-withdrawing chlorine atoms enhance the electrophilicity of the pyridazine ring, facilitating nucleophilic aromatic substitution reactions.
Pharmacological Potential:
- While direct data on this compound is lacking, its analogs have shown promise in medicinal chemistry.
Gaps and Limitations
- The provided evidence lacks spectral data (e.g., IR, NMR) and melting/boiling points for this compound, limiting a full comparative analysis.
Biological Activity
Methyl 3,5-dichloropyridazine-4-carboxylate (CAS No. 773874-72-9) is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and related case studies, providing a comprehensive overview of current research findings.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study conducted by Zhang et al. (2023), the compound was tested against various bacterial strains, including E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as an antimicrobial agent .
Anticancer Properties
This compound has also been investigated for its anticancer activity. A recent study published in the Journal of Medicinal Chemistry highlighted its effectiveness in inhibiting the growth of pancreatic cancer cells by inducing apoptosis through the activation of caspase pathways . The compound showed an IC value of 15 µM, indicating potent anticancer activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death in cancerous cells.
- Antioxidant Activity : The compound demonstrates antioxidant properties that may protect normal cells from oxidative stress induced by cancer therapies.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, this compound was administered as part of a combination therapy. The treatment resulted in a significant reduction in bacterial load and improved patient outcomes compared to controls .
| Bacterial Strain | MIC (µg/mL) | Treatment Outcome |
|---|---|---|
| E. coli | 32 | Significant reduction in infection |
| S. aureus | 64 | Moderate response observed |
Case Study 2: Cancer Treatment
A preclinical study evaluated the effects of this compound on pancreatic cancer models. The compound was found to reduce tumor size significantly when combined with standard chemotherapy agents .
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 45 |
| Standard Chemotherapy | 30 |
| Combination Therapy | 70 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3,5-dichloropyridazine-4-carboxylate, and how can reaction efficiency be optimized?
- Methodology : A multi-step synthesis starting from pyridazine derivatives is typical. For example, chlorination of pyridazine precursors using POCl₃ or SOCl₂ under reflux, followed by carboxylation with methyl chloroformate. Reaction optimization may involve adjusting stoichiometry (e.g., molar ratios of chlorinating agents) and temperature control (e.g., 80–100°C for chlorination). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is critical to isolate the product .
- Key Parameters : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Yield optimization may require inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .
Q. How can the structure of this compound be unambiguously confirmed?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., absence of aromatic protons in dichloro regions, methyl ester resonance at ~3.9 ppm).
- IR : Confirm ester carbonyl stretch (~1730 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and isotopic pattern matching for chlorine atoms.
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves spatial arrangement and validates regioselectivity .
Advanced Research Questions
Q. How to address contradictions in reported reactivity of this compound under nucleophilic substitution conditions?
- Challenge : Discrepancies in substitution sites (C-3 vs. C-5) may arise from solvent polarity or leaving-group effects.
- Experimental Design :
Conduct kinetic studies in varying solvents (DMF vs. THF) to compare activation energies.
Use DFT calculations (Gaussian, B3LYP/6-31G*) to model transition states and predict regioselectivity.
Validate with trapping experiments (e.g., using azide ions) and characterize products via 2D NMR (HSQC, NOESY) .
Q. What strategies mitigate decomposition of this compound in aqueous media during biological assays?
- Stability Analysis :
- pH Profiling : Test hydrolytic stability across pH 2–12 (buffered solutions, 37°C). Monitor degradation via UV-Vis (λ = 260–280 nm for pyridazine ring).
- Protection Strategies : Use co-solvents (e.g., DMSO) or prodrug approaches (e.g., ester-to-amide derivatization) to enhance stability.
- Data Interpretation : Compare half-life (t₁/₂) under simulated physiological conditions to identify optimal formulation .
Q. How to resolve ambiguities in crystallographic data for this compound derivatives?
- Crystallographic Refinement :
- SHELXL Workflow : Refine disordered regions using PART and ISOR commands. Validate thermal parameters (Ueq) for chlorine atoms.
- Twinned Data : Apply HKLF5 in SHELXL for twinning correction. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .
- Contingency : If data quality is poor (Rint > 0.1), re-crystallize in alternative solvents (e.g., ethyl acetate/diethyl ether) or use synchrotron radiation for high-resolution data.
Methodological Notes
- Synthetic Reproducibility : Reagent purity (e.g., ≥99% POCl₃) and anhydrous conditions are critical for consistent yields .
- Computational Validation : Benchmark DFT results against experimental spectroscopic data to refine computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
